molecular formula C8H8ClFN2 B8392954 2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine

2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine

Cat. No. B8392954
M. Wt: 186.61 g/mol
InChI Key: BZDCTZHRJRVLGT-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate (Intermediate 36) (0.500 g, 2.027 mmol) was dissolved in dichloromethane (5 mL) and treated with trifluoroacetic acid (0.5 mL). The mixture was stirred at 45° C. for 1 hour then cooled to room temperature. The solution was evaporated to dryness under reduced pressure and the crude amine partitioned between 50% saturated sodium bicarbonate (80 mL) and ethyl acetate (60 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The solid amine intermediate was combined with anhydrous cupric acetate (0.375 g, 2.065 mmol), sodium carbonate (1.00 g, 9.43 mmol), 2,2′-bipyridyl (0.325 g, 2.081 mmol) and cyclopropylboronic acid (0.305 g, 3.55 mmol). 1,2-Dichloroethane (5 mL) was added and the mixture heated at 70° C. in air. After 2 hours, the mixture was cooled and diluted with ethyl acetate (300 mL). It was washed with a mixture of saturated ammonium chloride (50 mL), water (100 mL), and ammonium hydroxide (20 mL) before drying with magnesium sulfate and evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave 2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine (0.270 g, 1.447 mmol, 71.4% yield).
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
0.375 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0.325 g
Type
reactant
Reaction Step Six
Quantity
0.305 g
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9](=O)OC(C)(C)C)=[CH:6][C:5]([F:16])=[CH:4][N:3]=1.F[C:18](F)(F)[C:19](O)=O.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1.C1(B(O)O)CC1>ClCCl.C(OCC)(=O)C.ClCCCl>[Cl:1][C:2]1[C:7]([NH:8][CH:9]2[CH2:19][CH2:18]2)=[CH:6][C:5]([F:16])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
cupric acetate
Quantity
0.375 g
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0.325 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Step Seven
Name
Quantity
0.305 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 45° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude amine partitioned between 50% saturated sodium bicarbonate (80 mL) and ethyl acetate (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 70° C. in air
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WASH
Type
WASH
Details
It was washed with a mixture of saturated ammonium chloride (50 mL), water (100 mL), and ammonium hydroxide (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1NC1CC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.447 mmol
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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